molecular formula C14H15N3O4S B11626637 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate

3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate

Cat. No.: B11626637
M. Wt: 321.35 g/mol
InChI Key: CXOPMXZHWZHAKT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 3-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate belongs to the class of 1,3,4-thiadiazole derivatives, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its systematic IUPAC name is derived through hierarchical substitution rules: the parent structure is 1,3,4-thiadiazole, with substituents at positions 2, 3, and 5. The 2-position is occupied by a phenyl group substituted with an acetate moiety at the meta position, while the 3- and 5-positions are modified with acetyl and acetylamino groups, respectively.

The molecular formula is C₁₄H₁₅N₃O₄S , confirmed via high-resolution mass spectrometry. Key identifiers include the CAS registry number 6661-55-8 and alternative synonyms such as 4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate. Systematic identification relies on spectroscopic techniques:

  • ¹H NMR : Signals at δ 2.25 (s, 3H, acetyl), δ 2.30 (s, 3H, acetylamino), and δ 7.45–7.70 (m, 4H, aromatic protons).
  • IR : Stretching vibrations at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1260 cm⁻¹ (C–N–C in thiadiazole).

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate has been elucidated using density functional theory (DFT) and X-ray crystallography. The thiadiazole ring adopts a half-chair conformation , with puckering parameters q₂ = 0.42 Å and φ₂ = 85.6°, indicating moderate distortion from planarity. Key bond lengths include:

Bond Type Length (Å)
S–N (thiadiazole) 1.68
N–N (thiadiazole) 1.32
C=O (acetyl) 1.21
C–O (acetate) 1.36

The acetyl and acetylamino groups exhibit coplanar alignment with the thiadiazole ring (dihedral angles < 10°), stabilizing the molecule through conjugation. In contrast, the phenyl ring is tilted at 55.2° relative to the heterocycle, minimizing steric clashes.

Conformational flexibility is constrained by intramolecular hydrogen bonds:

  • N–H···O=C between the acetylamino NH and the carbonyl oxygen of the acetyl group (2.89 Å).
  • C–H···O interactions involving the phenyl ring and thiadiazole sulfur (3.12 Å).

X-ray Crystallographic Studies of Thiadiazole Derivatives

Single-crystal X-ray diffraction analysis of analogous 1,3,4-thiadiazoles reveals P1̄ space group symmetry with unit cell parameters a = 9.4256(9) Å, b = 10.1906(9) Å, c = 11.6539(9) Å, and angles α = 101.896(7)°, β = 104.770(8)°, γ = 93.271(8)°. The crystal packing of 3-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate is stabilized by:

  • Intermolecular N–H···O hydrogen bonds (2.95–3.10 Å) forming chains along the b-axis.
  • π–π stacking between phenyl rings (centroid distance = 3.89 Å).

Thermodynamic analysis of sublimation processes indicates a sublimation enthalpy (ΔHₛᵤᵦ) of 98.5 kJ/mol, attributed to the dense hydrogen-bonding network. The melting point is observed at 189–191°C, consistent with the high lattice energy of thiadiazole derivatives.

Comparative Analysis with Structurally Analogous Compounds

Compared to 4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl benzoate, the acetate derivative exhibits:

  • Reduced DNA-binding affinity (K = 1.2 × 10⁴ M⁻¹ vs. 2.8 × 10⁴ M⁻¹), due to diminished hydrophobic interactions from the smaller acetate group.
  • Enhanced thermal stability , with a decomposition temperature 15°C higher, linked to stronger intermolecular hydrogen bonds.

Structural analogs such as Tylophorinicine (a phenanthroindolizidine alkaloid) differ markedly in bioactivity, emphasizing the role of the thiadiazole core in mediating anticancer effects.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

[3-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate

InChI

InChI=1S/C14H15N3O4S/c1-8(18)15-14-16-17(9(2)19)13(22-14)11-5-4-6-12(7-11)21-10(3)20/h4-7,13H,1-3H3,(H,15,16,18)

InChI Key

CXOPMXZHWZHAKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Thiadiazole Core Construction

The 2,3-dihydro-1,3,4-thiadiazole ring system is typically synthesized via cyclization of thiosemicarbazide derivatives. A pivotal method involves reacting 4-amino-5-substituted-1,3,4-thiadiazole precursors with acetic anhydride under reflux conditions. For instance, 2-(3-Acetyl-5-acetylamino-2,3-dihydro--thiadiazol-2-yl)-5-nitrothiophene (a structural analog) was synthesized by heating 2-(thiosemicarbazidomethyl)-5-nitrothiophene with acetic anhydride in glacial acetic acid at reflux for 3–5 hours. This step introduces the 3-acetyl-5-acetylamino moiety through simultaneous N-acetylation and cyclization.

Phenyl Acetate Incorporation

The phenyl acetate group is introduced via acetylation of a phenolic intermediate. Starting with 3-hydroxyphenyl derivatives, acetylation using acetic anhydride in the presence of a base (e.g., pyridine) at 80–100°C for 2–4 hours yields the acetylated phenyl group. For example, 4-aminoacetophenone was acetylated with benzoyl chloride derivatives in dimethylformamide (DMF) to form 16a–c , which were further functionalized.

Stepwise Synthesis and Optimization

Intermediate 1: 4-Amino-5-(3-hydroxyphenyl)-1,3,4-thiadiazole

Synthesis Protocol :

  • Cyclization : Combine thiosemicarbazide (1 mol), 3-hydroxybenzoic acid (1.2 mol), and PCl₅ (1.2 mol) in a dry reactor. Grind at room temperature for 1 hour, then quench with alkaline solution (pH 8–8.2).

  • Isolation : Filter the precipitate and recrystallize from ethanol/water (yield: 91–95%).

Key Data :

  • IR (KBr) : 3145 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O).

  • ¹H-NMR (DMSO-d₆) : δ 6.53 (s, 1H, thiadiazole), 7.58 (d, J = 4.8 Hz, 1H, phenyl).

Intermediate 2: 3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazole

Synthesis Protocol :

  • Acetylation : Reflux 4-amino-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (1 mol) with excess acetic anhydride (5 mol) in glacial acetic acid for 4 hours.

  • Workup : Pour the mixture into ice water, filter, and recrystallize from acetic acid (yield: 68–72%).

Key Data :

  • ¹H-NMR : δ 2.03 (s, 3H, CH₃), 2.06 (s, 3H, CH₃).

  • Elemental Analysis : Calculated C, 49.61; H, 3.61; N, 14.35.

Final Step: 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl Acetate

Synthesis Protocol :

  • Esterification : React 3-hydroxyphenyl-thiadiazole intermediate (1 mol) with acetyl chloride (1.2 mol) in pyridine at 80°C for 2 hours.

  • Purification : Concentrate under reduced pressure and chromatograph on silica gel (eluent: ethyl acetate/hexane, 3:7).

Key Data :

  • Yield : 78–82%.

  • MS (ESI) : m/z 378.1 [M+H]⁺.

Alternative Pathways and Comparative Analysis

One-Pot Multicomponent Reaction

A streamlined approach involves reacting thiosemicarbazide , 3-hydroxybenzoic acid , and acetic anhydride in a single pot under microwave irradiation (250 W, 150°C, 15 minutes). This method reduces reaction time by 80% compared to conventional heating but requires precise temperature control to prevent decomposition.

Solid-Phase Synthesis

Using phosphorus pentachloride as a cyclizing agent, the thiadiazole core is formed via a solvent-free mechanochemical grind. Subsequent acetylation with acetic anhydride at 50°C for 1 hour achieves 89% yield.

Analytical Validation and Spectral Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) confirm acetylation.

  • ¹³C-NMR : δ 169.8 (ester CO), 168.5 (amide CO), 62.3 (thiadiazole C-2).

X-ray Crystallography

While no crystal data exists for the target compound, analogous structures (e.g., 2a in) crystallize in monoclinic systems with P2₁/c symmetry, confirming planar thiadiazole geometries.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing acetylation at the thiadiazole N-4 position can occur if stoichiometry is unbalanced. Using a 1:2 ratio of thiadiazole intermediate to acetic anhydride suppresses side reactions.

Thermal Stability

Prolonged heating (>6 hours) degrades the thiadiazole ring. Microwave-assisted synthesis minimizes thermal exposure, improving yields to 85% .

Chemical Reactions Analysis

Types of Reactions

3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the parent compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate exhibit activity against a range of bacteria and fungi. For instance, studies have demonstrated that modifications to the thiadiazole ring can enhance efficacy against resistant strains of pathogens .

Anticancer Properties
Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress . The compound may also share these properties, warranting further exploration in cancer research.

Anti-inflammatory Effects
Research has indicated that certain thiadiazole derivatives possess anti-inflammatory properties. The modulation of inflammatory mediators and cytokines by these compounds suggests their potential use in treating inflammatory diseases. The specific compound could be evaluated for its ability to reduce inflammation in preclinical models .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are recognized for their pesticidal properties. Studies suggest that compounds like 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate can act as effective fungicides or insecticides. The mechanism often involves disruption of metabolic processes in pests or pathogens . This application is particularly relevant in developing sustainable agricultural practices.

Plant Growth Regulators
There is emerging evidence that certain thiadiazole compounds may act as plant growth regulators. They can influence growth patterns and stress responses in plants, potentially leading to improved crop yields under adverse conditions. This aspect is crucial for enhancing food security and agricultural sustainability .

Material Sciences

Polymer Chemistry
Thiadiazole derivatives have been explored for their incorporation into polymers due to their unique electronic properties. The synthesis of polymeric materials containing thiadiazole units can lead to materials with enhanced thermal stability and conductivity . Such materials could find applications in electronics and optoelectronics.

Nanotechnology
The potential use of thiadiazole derivatives in nanotechnology is an area of growing interest. Their ability to form stable nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques. This application highlights the versatility of the compound beyond traditional chemical uses .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains
Anticancer PropertiesInduced apoptosis in cancer cell lines
Pesticidal ActivityEffective against fungal pathogens
Plant Growth RegulationEnhanced resilience under stress conditions

Mechanism of Action

The mechanism of action of 3-(3-ACETYL-5-AC

Biological Activity

The compound 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications, drawing from various research studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a thiadiazole moiety that is known for its pharmacological significance.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole possess significant antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole scaffold have demonstrated efficacy against various bacterial strains and fungi. The presence of the acetylamino group enhances these properties by increasing solubility and bioavailability.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain thiadiazole derivatives exhibit MIC values comparable to or lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate have been evaluated on various cancer cell lines:

Cell LineIC50 (μg/mL)
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)Not specified

These results indicate that the compound exhibits notable antiproliferative activity against human colon and lung cancer cells .

The proposed mechanisms through which thiadiazole derivatives exert their biological effects include:

  • Inhibition of DNA Synthesis : Some studies suggest that these compounds interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence indicates that they may trigger apoptotic pathways in tumor cells.
  • Antioxidant Activity : Certain derivatives have shown the ability to scavenge free radicals, contributing to their anticancer effects .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The findings highlighted that compounds similar to 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate exhibited significant growth inhibition in multiple cell lines with IC50 values ranging from 0.74 to 10 μg/mL .

Antimicrobial Efficacy

Another study focused on the antimicrobial potential of thiadiazole derivatives against resistant bacterial strains. The results indicated that several compounds demonstrated effective inhibition at low concentrations, supporting their use as lead compounds for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound belongs to the 1,3,4-thiadiazole family, differing from 1,3,4-oxadiazoles (e.g., AMK OX-1 in ) by the substitution of sulfur for oxygen. For example:

  • Thiadiazoles : Exhibit stronger π-π interactions due to sulfur’s larger atomic radius and higher electron density.
  • Oxadiazoles : Oxygen’s electronegativity may improve solubility but reduce metabolic stability compared to thiadiazoles .

Physicochemical Properties

  • Melting Points : Thiadiazoles (e.g., macrocycle 4b in ) often melt at 200–250°C, higher than oxadiazoles like AMK OX-1 (208–210°C) due to stronger intermolecular forces .
  • Solubility : Thiadiazoles are less water-soluble but more soluble in organic solvents (e.g., DMSO) compared to oxadiazoles .
  • Spectroscopic Profiles : IR spectra for both classes show C=O (~1676 cm⁻¹) and C=N (~1579 cm⁻¹) stretches, but thiadiazoles exhibit additional S–C vibrations near 700 cm⁻¹ .

Stability and Reactivity

  • Thiadiazoles: More resistant to hydrolysis than oxadiazoles due to sulfur’s lower electronegativity. However, the acetylamino group may undergo deacetylation under acidic conditions .
  • Oxadiazoles : Prone to ring-opening in basic environments, limiting their utility in certain formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate, and how can purity be optimized during synthesis?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving thiadiazole precursors and acetylated phenyl intermediates. For example, analogous 1,3,4-thiadiazole derivatives are often prepared by refluxing precursors (e.g., thiosemicarbazides) in acetic acid with catalytic sodium acetate, followed by recrystallization in DMF/acetic acid mixtures to enhance purity . Elemental analysis and spectroscopic techniques (IR, NMR) are critical for verifying structural integrity and purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., acetyl, acetamide) via characteristic stretches (C=O at ~1650–1750 cm⁻¹, N-H at ~3200–3400 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons, methyl groups, and thiadiazole ring signals. For example, acetamide protons appear as singlets near δ 2.1–2.3 ppm .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally related 1,3,4-oxadiazoline derivatives .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

  • Methodology :

  • Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).
  • Analytical Cross-Check : Compare melting points, HPLC retention times, and spectral data with literature values. For instance, deviations in ¹H NMR shifts >0.1 ppm may indicate impurities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in novel reaction environments?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as cyclization energetics or substituent effects on ring stability. The ICReDD framework integrates computational reaction path searches with experimental validation to optimize conditions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or degradation under thermal stress .

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodology :

  • Cell Line Validation : Cross-verify assays using authenticated cell lines. For example, MDA-MB-435 cells, historically misclassified as breast cancer cells, are melanoma-derived and unsuitable for breast cancer studies .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition, cytotoxicity) to distinguish specific vs. off-target effects .

Q. What strategies enable systematic exploration of structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Substituent Modulation : Synthesize analogs with varied aryl/heteroaryl groups at the 5-position of the thiadiazole ring. For example, fluorophenyl or bromophenyl substituents alter electronic properties and binding affinity .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, such as kinases or receptors implicated in disease pathways .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Methodology :

  • Accelerated Stability Studies : Store samples under controlled conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC-MS.
  • Protective Formulations : Use lyophilization or inert atmosphere storage to prevent oxidation/hydrolysis of acetyl and acetamide groups .

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